molecular formula C12H15NO4 B024901 Diethyl 5-methylpyridine-2,3-dicarboxylate CAS No. 105151-48-2

Diethyl 5-methylpyridine-2,3-dicarboxylate

Cat. No. B024901
M. Wt: 237.25 g/mol
InChI Key: KIDQHBXPNBCITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with specific reagents that allow for the introduction of functional groups or structural modifications. For example, diethylbis(2,2′‐bipyridine)iron/MAO has been noted for its activity as a catalyst in the polymerization of 1,3-dienes, suggesting a methodological approach that could be relevant to synthesizing compounds like diethyl 5-methylpyridine-2,3-dicarboxylate (Bazzini, Giarrusso, & Porri, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl 5-methylpyridine-2,3-dicarboxylate can be analyzed through various spectroscopic techniques and crystallography. The structural characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, for example, provides a precedent for understanding the structural intricacies of pyridine derivatives, including bond lengths, angles, and molecular conformations (Anuradha et al., 2014).

Scientific Research Applications

  • Antiproliferative Activity : Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate, a derivative, has shown antiproliferative activity against human colon cancer HCT-15 and breast cancer MCF-7 cells (Baghipour et al., 2011).

  • Derivative Transformation : Dimethylaminomethylidene derivatives of dialkyl acetone-1,3-dicarboxylates, a related compound, can be transformed into various compounds, indicating its versatility in organic synthesis (Zupančič et al., 2008).

  • Friedel-Crafts-Type Ring Closure : Diethyl 4-phenylethynylazulene-1,3-dicarboxylate, another derivative, undergoes a specific ring closure reaction to produce cyclopent[cd]azulene derivatives, showcasing its potential in synthetic chemistry (Nakadate et al., 1977).

  • Pharmaceutical Potential : New derivatives of ethyl 3H-2-imino-7-methyl-4-oxopyrido [3,2-e]-1,3-thiazine-6-carboxylate, closely related to the compound , have been synthesized and studied for potential pharmaceutical uses (Śladowska & Zawisza, 1982).

  • Synthesis of Oxidation Products : Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate can be synthesized and oxidized, indicating its potential for creating diverse oxidation products (Campaigne & Shutske, 1974).

  • Vasodilator Potential : Certain derivatives show potential as vasodilators, with one compound exhibiting properties of an antihypertensive or antianginal agent (McKenna et al., 1988).

  • Synthesis of Naphthyridin-5(6H)-ones : A one-step reaction for synthesizing 4-substituted 1,6-naphthyridin-5(6H)-ones from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates has been demonstrated, showcasing another synthesis application (Balogh et al., 2009).

  • Sensor Development : A luminescent Europium(III) 'Turn-ON' sensor for G-series chemical warfare simulants has been developed using diethyl chlorophosphate, a derivative (Gupta & Patra, 2020).

  • Effect on Porphyrin Metabolism : Oral administration of a collidine derivative to mice leads to disturbances in porphyrin metabolism (Solomon & Figge, 1959).

  • Synthesis of Novel Complexes : The synthesis and structure characterization of novel complexes like [Co(Mepydc)(H2O)4]n2.5nH2O, using derivatives of the compound, indicate its use in forming unique molecular structures (Wang Ya-zhen, 2007).

properties

IUPAC Name

diethyl 5-methylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDQHBXPNBCITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473180
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-methylpyridine-2,3-dicarboxylate

CAS RN

105151-48-2
Record name Diethyl 5-methylpyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl β-amino-β-ethoxycarbonylacrylate 18.7 g (0.1 mol), 2-methyl-2-propenal 7.5 g (0.107 mol), and glacial acetic acid 50 g were placed in a 100 ml four neck distillation flask with a reflux condenser and the temperature of the mixture was raised to 80° C. on an oil bath over a period of 1 hour. Then, the mixture was reacted at 80° to 85° C. for 5 hours. After completion of the reaction, the reaction mixture was distilled to give 6.8 g of 5-methyl-2,3-diethoxycarbonylpyridine (bp3.5 : 160° to 161° C.).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Isopropyl alcohol 675 ml and 90% formic acid 61.5 g (1.20 mol) were placed in 1 liter four-neck flask equipped with a reflux condenser. After heating the content to 70° C., 2-methyl-2-propenal 84.3 g (1.20 mol) and ethyl β-amino-β-ethoxycarbonylacrylate 150 g (0.801 mol) were simultaneously added dropwise thereto over a period of 1 hour with air-bubbling and refluxed for 10 hours. After removing isopropyl alcohol, 400 ml of water was added thereto and neutralized with sodium bicarbonate. After standing at 65°-67° C., separated oil layer was concentrated under reduced pressure to obtain 200 g of oily substance, which was distilled under reduced pressure to give 95 g of 5-methyl-2,3-diethoxycarbonylpyridine.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LP Liu, XD Wang, S Zhang, JS Gao - Acta Crystallographica Section …, 2012 - scripts.iucr.org
In the title herbicideh/phytocide, known as imazapic, C14H17N3O3, the pyridine and imidazole rings are almost coplanar [dihedral angle = 3.08 (5)]. An intramolecular O—H⋯N …
Number of citations: 10 scripts.iucr.org

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